Peaqx - 459836-30-7

Peaqx

Catalog Number: EVT-3099934
CAS Number: 459836-30-7
Molecular Formula: C17H17BrN3O5P
Molecular Weight: 454.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-AAM077 is an NMDA receptor antagonist (IC50 = 0.008 µM). It is selective for NMDA receptors containing NR1A/NR2A subunits over NMDA receptors containing NR1A/NR2B subunits (IC50s = 0.27 and 29.6 µM, respectively, in X. laevis oocytes expressing receptors containing the respective subunits). NVP-AAM077 inhibits seizures induced by maximal electroshock (MES) in mice with an ED50 value of 23 mg/kg. It increases the activity of neuronal nitric oxide synthase (nNOS) in primary hippocampal neurons. NVP-AAM077 (10 mg/kg) inhibits proliferation of neural progenitor cells (NPCs) in the subventricular zone (SVZ) and in the subgranular zone (SGZ) of the hippocampal dentate gyrus of adult mice, an effect not seen in nNOS-/- mice. It also increases the escape latency and decreases the percentage of time spent in the target quadrant in the Morris water maze.

Source and Classification

Peaqx is classified as a synthetic organic compound and belongs to the family of quinoxaline derivatives. Its primary source is through chemical synthesis in laboratory settings, where it is produced for research purposes. Peaqx is particularly noted for its role in pharmacological studies related to NMDA receptor modulation, which plays a significant role in synaptic plasticity and memory function.

Synthesis Analysis

Methods and Technical Details

The synthesis of Peaqx typically involves the reaction of an appropriately substituted acid chloride with (2S,3R)-piperazine-2,3-dicarboxylic acid under modified Schotten–Baumann conditions. This method allows for the formation of the desired quinoxaline structure while ensuring high purity and yield.

After synthesis, compounds are purified using techniques such as recrystallization or chromatography. The structure of Peaqx is confirmed through nuclear magnetic resonance spectroscopy (NMR) and elemental analysis, ensuring that the percentage composition of carbon, hydrogen, and nitrogen aligns with theoretical values .

Molecular Structure Analysis

Structure and Data

Peaqx features a unique molecular structure characterized by a quinoxaline core with a phosphonomethyl group. The structural formula can be represented as follows:

C9H10N2O4P\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{P}

Key structural data includes:

  • Molecular Weight: Approximately 226.16 g/mol
  • Melting Point: Data varies but generally falls within a range indicative of stability under standard laboratory conditions.

The molecular structure contributes to its binding affinity and selectivity for NMDA receptor subtypes .

Chemical Reactions Analysis

Reactions and Technical Details

Peaqx primarily acts as an antagonist at NMDA receptors, inhibiting the binding of glutamate—a key neurotransmitter involved in excitatory signaling. The compound's mechanism involves competitive inhibition at the NR2A subunit, which prevents receptor activation and subsequent ion flow through the channel.

In experimental setups, Peaqx has been shown to effectively reduce excitatory postsynaptic currents induced by glutamate application in neuronal cultures . This inhibition can be quantitatively assessed using electrophysiological techniques such as voltage clamp recordings.

Mechanism of Action

Process and Data

Peaqx's mechanism of action involves its interaction with NMDA receptors, specifically targeting the NR2A subunit. Upon binding to these receptors, Peaqx stabilizes them in an inactive conformation, preventing ion channel opening and subsequent calcium influx into neurons.

This blockade is crucial in contexts where excessive activation of NMDA receptors can lead to excitotoxicity—a process implicated in various neurodegenerative diseases. Experimental data indicate that Peaqx significantly reduces seizure activity in animal models when administered prior to pro-convulsant agents like pentylenetetrazol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Peaqx exhibits stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
  • Reactivity: As an antagonist, it primarily reacts with NMDA receptors without undergoing significant chemical transformations under physiological conditions.

Relevant analyses include spectroscopic methods confirming purity and structural integrity post-synthesis .

Applications

Scientific Uses

Peaqx has several important applications in scientific research:

  • Neuroscience Research: Used extensively to study NMDA receptor function and its role in synaptic plasticity.
  • Pharmacological Studies: Investigated for potential therapeutic effects in conditions like epilepsy, Alzheimer's disease, and other neurodegenerative disorders due to its ability to modulate excitatory neurotransmission.
  • Behavioral Studies: Employed in animal models to assess cognitive functions and the impact of NMDA receptor modulation on learning and memory processes .
Molecular Pharmacology of PEAQX as an NMDA Receptor Antagonist

Subunit Selectivity: GluN2A vs. GluN2B Affinity Dynamics

PEAQX (NVP-AAM077) is a competitive NMDA receptor antagonist characterized by its preferential binding to receptors containing the GluN2A subunit. Initial studies suggested a dramatic (>100-fold) selectivity for GluN2A over GluN2B subunits, but rigorous electrophysiological and binding assays have refined this ratio to 5–15-fold selectivity under physiological conditions [1] [6] [7]. Structural analyses reveal that this selectivity arises from non-conserved residues within a 12 Å radius of the glutamate-binding site on GluN2A. These residues (e.g., GluN2A-Ser654, Leu784) create a distinct ligand-binding cavity absent in GluN2B, enabling tighter PEAQX binding [1]. Mutagenesis studies confirm that substituting these residues into GluN2B subunits enhances PEAQX affinity, underscoring the role of subunit-specific microenvironments [1].

Table 1: Subunit Selectivity Profile of PEAQX

ParameterGluN1/GluN2AGluN1/GluN2B
IC₅₀ (nM)31–52215–782
Binding Affinity (Kᵢ)12–15 nM60–215 nM
Fold Selectivity5–15Reference

Competitive Antagonism Mechanisms: Binding Kinetics and Allosteric Modulation

As a competitive antagonist, PEAQX binds directly to the glutamate recognition site on GluN2 subunits, preventing agonist-induced channel gating [3] [6]. Kinetic studies show rapid association and dissociation rates, contrasting with slow-onset non-competitive antagonists like MK-801 [6]. While PEAQX lacks classical allosteric activity, its binding induces subtle conformational shifts in the agonist-binding domain (ABD) heterodimer (GluN1/GluN2A), reducing receptor flexibility and stabilizing a closed-channel state [1]. Notably, PEAQX exhibits negligible activity at GluN2C/D subunits, preserving signaling pathways dependent on these subunits [9].

Table 2: Binding Kinetics of Competitive NMDA Antagonists

AntagonistSubunit PreferenceBinding SiteOn/Off Rate
PEAQXGluN2A > GluN2B (5–15x)Glutamate siteFast association
NVP-AAM077GluN2A > GluN2B (7x)Glutamate siteModerate dissociation
IfenprodilGluN2BN-terminal domainSlow dissociation

Impact on NMDA Receptor-Mediated Synaptic Transmission

PEAQX modulates synaptic plasticity by selectively inhibiting GluN2A-driven currents in triheteromeric receptors (GluN1/GluN2A/GluN2B) [1] [5]. At hippocampal synapses, it suppresses long-term potentiation (LTP) by ~40% at 100 nM, implicating GluN2A in LTP induction [5]. In vivo, PEAQX reduces cortical epileptic afterdischarges in adult rats (20 mg/kg) by dampening hyperexcitable glutamatergic signaling [3]. Network-level studies show it suppresses aberrant gamma oscillations (30–90 Hz) in the prefrontal cortex, which are linked to psychosis-like states induced by non-selective NMDA antagonists [10]. This effect is mediated through parvalbumin interneurons, where GluN2A dominates synaptic NMDA currents [10].

Comparative Efficacy with Other NMDA Antagonists

PEAQX’s subunit selectivity differentiates it mechanistically and behaviorally from broad-spectrum and GluN2B-specific antagonists:

  • vs. MK-801 (non-competitive): MK-801 blocks all NMDA receptors irrespective of subunit composition, causing profound psychotomimetic effects (e.g., hyperlocomotion, gamma oscillations). PEAQX attenuates MK-801-induced gamma oscillations at lower doses, confirming GluN2A’s role in this pathology [10].
  • vs. Ifenprodil (GluN2B-selective): Ifenprodil potently suppresses fear acquisition and social behavior in adolescents, while PEAQX exerts weaker effects on these behaviors but stronger anticonvulsant actions in mature brains [3] [4] [8].
  • vs. Memantine (low-affinity uncompetitive): Memantine’s low affinity permits channel block during pathological activation only, minimizing cognitive side effects. PEAQX lacks this voltage dependence but offers superior GluN2A discrimination [9].

Table 3: Functional Comparison of NMDA Receptor Antagonists

AntagonistMolecular TargetGluN2A SelectivityKey Behavioral Effects
PEAQXCompetitive at Glu site5–15-foldAnticonvulsant; LTP inhibition
MK-801Pore blockerNonePsychosis-like behavior; Hyperlocomotion
IfenprodilAllosteric (NTD)GluN2B-preferringSocial behavior suppression
MemantinePore blocker (voltage-dependent)NoneNeuroprotection (clinically used)

Properties

CAS Number

459836-30-7

Product Name

Peaqx

IUPAC Name

[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid

Molecular Formula

C17H17BrN3O5P

Molecular Weight

454.2 g/mol

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1

InChI Key

XXZGNAZRWCBSBK-WFVOFKTRSA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Solubility

not available

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.